(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine
Overview
Description
(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine is a chiral diamine compound widely used in organic synthesis. It is known for its ability to act as a ligand in asymmetric catalysis, which is crucial for producing enantiomerically pure compounds. This compound is particularly valued in the pharmaceutical industry for its role in synthesizing active pharmaceutical ingredients.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine typically involves the reaction of (1S,2S)-1,2-diphenylethylenediamine with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions are usually mild, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to minimize waste and improve efficiency, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the development of drugs with specific chiral centers.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine exerts its effects involves its ability to coordinate with metal centers in catalytic cycles. The chiral environment provided by the compound induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products. The molecular targets include transition metals like palladium, platinum, and ruthenium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-(-)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine
- (1S,2S)-(+)-1,2-Diphenylethylenediamine
- (1R,2R)-(-)-1,2-Diphenylethylenediamine
Uniqueness
(1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine is unique due to its specific chiral configuration and the presence of the toluenesulfonyl group, which enhances its stability and reactivity in asymmetric catalysis. Compared to its analogs, this compound offers better selectivity and efficiency in producing enantiomerically pure products, making it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPFIWYXBIHPIP-SFTDATJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425045 | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167316-27-0 | |
Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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